molecular formula C29H60 B1205549 Nonacosane CAS No. 630-03-5

Nonacosane

Cat. No.: B1205549
CAS No.: 630-03-5
M. Wt: 408.8 g/mol
InChI Key: IGGUPRCHHJZPBS-UHFFFAOYSA-N
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Description

Nonacosane is a straight-chain hydrocarbon with the molecular formula C29H60 . It is a long-chain alkane consisting of 29 carbon atoms and 60 hydrogen atoms. This compound is typically found in nature as a component of various essential oils and has been identified as a pheromone in certain insect species . It appears as white, opaque, waxy crystals and is odorless .

Biochemical Analysis

Biochemical Properties

Nonacosane plays a significant role in biochemical reactions, particularly in the context of insect pheromones. It interacts with various enzymes and proteins involved in the synthesis and degradation of pheromones. For instance, this compound has been reported to be a component of the pheromone of the female Anopheles stephensi mosquito, where it plays a role in chemical communication . The interactions between this compound and these biomolecules are primarily hydrophobic, given its non-polar nature.

Cellular Effects

This compound influences various cellular processes, particularly in insects. It affects cell signaling pathways involved in pheromone detection and response. In the context of plants, this compound has been identified in plant waxes, where it contributes to the protective barrier against environmental stress

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrophobic interactions with cell membrane components and proteins involved in pheromone signaling. It does not participate in enzyme inhibition or activation directly but influences the overall stability and function of the signaling molecules. This compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, with minimal degradation under standard conditions. Long-term studies have indicated that this compound maintains its structural integrity, making it a reliable compound for biochemical studies. Its effects on cellular function over extended periods are still being explored, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that it is generally non-toxic at low to moderate doses. At high doses, this compound can cause adverse effects, including disruption of cellular membranes and metabolic imbalances. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes responsible for the synthesis and breakdown of long-chain hydrocarbons. In plants, this compound is a component of the cuticular wax, playing a role in the protective barrier against environmental stress. Its metabolic fate in insects involves incorporation into pheromone blends, influencing chemical communication .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its hydrophobic nature. It can accumulate in lipid-rich areas, such as cell membranes and lipid droplets. This compound’s distribution is influenced by its interactions with lipid-binding proteins and transporters .

Subcellular Localization

This compound is predominantly localized in the lipid bilayers of cell membranes and within lipid droplets. Its hydrophobic nature allows it to integrate seamlessly into these structures, affecting their fluidity and function. This compound does not have specific targeting signals or post-translational modifications but relies on its chemical properties for subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosane can be synthesized through the catalytic hydrogenation of nonacosene, a process that involves the addition of hydrogen to the double bonds of nonacosene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and recrystallization to isolate this compound in its pure form .

Properties

IUPAC Name

nonacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUPRCHHJZPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060884
Record name Nonacosane
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Molecular Weight

408.8 g/mol
Source PubChem
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Physical Description

Solid
Record name Nonacosane
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Boiling Point

443 °C, 440.00 to 441.00 °C. @ 760.00 mm Hg
Record name n-Nonacosane
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Record name Nonacosane
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Solubility

Insoluble in water, Very soluble in ethanol, ether, acetone; soluble in benzene; slightly soluble in chloroform
Record name n-Nonacosane
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Density

0.8083 g/cu cm at 20 °C
Record name n-Nonacosane
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Vapor Pressure

VP: 1 Pa at 148.2 °C; 10 Pa at 182.8 °C; 100 Pa 221.2 °C; 1 kPa at 271.5 °C; 10 kPa at 340.2 °C; 100 kPa at 439.7 °C, 4.3X10-10 mm Hg at 25 (extrapolated)
Record name n-Nonacosane
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Color/Form

Orthorhombic crystals from petroleum ether

CAS No.

630-03-5
Record name Nonacosane
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Record name Nonacosane
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Record name Nonacosane
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Record name NONACOSANE
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Record name n-Nonacosane
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Record name Nonacosane
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Melting Point

63.7 °C, 64 °C
Record name n-Nonacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nonacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the molecular formula and weight of nonacosane?

A1: this compound, a saturated hydrocarbon, has the molecular formula C29H60 and a molecular weight of 408.8 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, this compound's structure can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy []. GC-MS helps identify this compound based on its retention time and fragmentation pattern, while NMR provides insights into its hydrogen and carbon environments, confirming its straight-chain alkane structure.

Q3: How does this compound contribute to plant defense mechanisms?

A3: this compound plays a role in plant defense by forming part of the cuticular wax layer on leaves and flowers. This waxy layer acts as a physical barrier against pests and pathogens [, , ].

Q4: Is this compound involved in insect communication?

A4: Yes, this compound is a constituent of the cuticular hydrocarbon profile of various insects [, , ]. These hydrocarbons act as chemical signals, mediating social interactions and recognition within insect colonies.

Q5: Can this compound influence insect behavior?

A5: Research suggests that this compound, as a component of plant surface waxes, can act as a short-range attractant and oviposition stimulant for certain insects, such as Spilosoma obliqua and Aphis craccivora [, ]. This highlights the ecological role of this compound in plant-insect interactions.

Q6: What is the impact of this compound storage in humans?

A6: While not a common occurrence, excessive consumption of foods rich in this compound can lead to its accumulation in human tissues []. This accumulation, termed this compound storage disease, can cause health issues, highlighting the importance of a balanced diet.

Q7: Does this compound have potential applications in pest control?

A7: The ability of this compound to attract and stimulate oviposition in specific insect pests suggests its potential use in developing targeted pest control strategies [, ]. Lures incorporating this compound could be employed in traps to monitor or control pest populations.

Q8: Can this compound be used to enhance the properties of materials?

A8: Studies have explored the incorporation of this compound into cellulose-based materials to improve their mechanical strength and barrier properties for packaging applications []. This highlights the potential of this compound as a bio-based additive in material science.

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